

Delcasertib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Delcasertib

Cat. No.: B612300

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Introduction

Delcasertib (also known as KAI-9803) is an investigational peptide therapeutic designed to mitigate ischemia-reperfusion injury, a critical concern in the treatment of acute myocardial infarction (AMI). As a selective inhibitor of the delta isoform of protein kinase C (δ -PKC), **Delcasertib** targets a key mediator in the signaling cascade that leads to cellular damage upon the restoration of blood flow to ischemic tissue. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Delcasertib**, compiled from preclinical and clinical studies.

Mechanism of Action

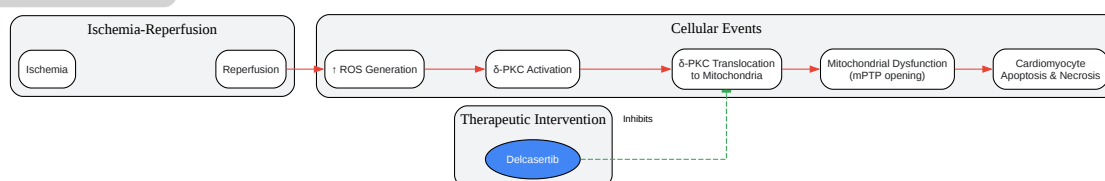
Delcasertib is a rationally designed peptide consisting of two key components: a selective δ -PKC inhibitor peptide and a cell-penetrating peptide derived from the HIV-1 TAT protein. This design facilitates the intracellular delivery of the inhibitory peptide to its target.

In the context of cardiac ischemia-reperfusion injury, the overactivation of δ -PKC is a pivotal event. Upon reperfusion, δ -PKC translocates to the mitochondria, where it contributes to the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors. This cascade of events ultimately results in cardiomyocyte apoptosis and necrosis. **Delcasertib**

selectively binds to the isozyme-specific V1 domain of δ -PKC, preventing its translocation to the mitochondria and thereby inhibiting its detrimental downstream effects.

Signaling Pathway in Ischemia-Reperfusion Injury and Delcasertib's Point of Intervention

Figure 1: Delcasertib's Mechanism of Action



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Caption: **Delcasertib** inhibits the translocation of δ -PKC to the mitochondria during reperfusion.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for **Delcasertib** in humans is not extensively available in the public domain. The following tables summarize the available information from preclinical studies.

Preclinical Pharmacokinetics: Tissue Distribution in Rats

Parameter	Value	Species	Dose	Route of Administration	Reference
Heart Tissue Concentration	1.21 µg eq/g	Rat	1 mg/kg	Intravenous (bolus)	[1]

Note: This data represents the concentration of ¹⁴C-labeled KAI-9803 equivalents.

Qualitative pharmacokinetic characteristics of **Delcasertib** include reaching a steady-state concentration within 5 to 30 minutes of intravenous infusion and a short terminal half-life of 2 to 5 minutes.

Pharmacodynamics

Pharmacodynamic assessments of **Delcasertib** have primarily focused on its ability to reduce myocardial infarct size and preserve cardiac function in the setting of AMI.

Clinical Pharmacodynamics: PROTECTION AMI Trial

The "Inhibition of delta-PROTEin kinase C for the reduction of infarct size in Acute Myocardial Infarction" (PROTECTION AMI) trial was a key Phase IIb study that evaluated the efficacy of **Delcasertib**.

Dose Group	Median CK-MB AUC (ng·h/mL)	N (Anterior STEMI Cohort)
Placebo	5156	253
50 mg/h	5043	252
150 mg/h	4419	252
450 mg/h	5253	253

Data from the primary efficacy analysis of the PROTECTION AMI trial. Despite promising preclinical data, **Delcasertib** did not significantly reduce the primary endpoint of infarct size as

measured by creatine kinase-MB (CK-MB) area under the curve (AUC) compared to placebo in this large clinical trial.

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully available publicly. However, based on published literature, the general methodologies are outlined below.

PROTECTION AMI Trial (NCT00785954) - General Methodology

A multicenter, randomized, double-blind, placebo-controlled trial in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).

Drug Administration:

- Route: Intravenous infusion.
- Dosing: Patients were randomized to receive placebo or **Delcasertib** at 50, 150, or 450 mg/hour.
- Duration: The infusion was initiated prior to the first contrast injection for PCI and continued for approximately 2.5 hours.

Pharmacodynamic Assessment:

- Primary Endpoint: Infarct size, as measured by the area under the curve (AUC) of creatine kinase-MB (CK-MB) from serial blood draws.
- Secondary Endpoints: Included electrocardiographic (ECG) assessments of ST-segment recovery and left ventricular ejection fraction at 3 months.

Bioanalytical Methods: Specific details on the bioanalytical methods used for the quantification of **Delcasertib** in plasma are not provided in the primary publications. For peptide therapeutics like **Delcasertib**, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard for accurate quantification in biological matrices.

Preclinical Study: Tissue Distribution in Rats - General Methodology

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

- Compound: ^{14}C -labeled KAI-9803.
- Route: Single intravenous bolus injection.
- Dose: 1 mg/kg.

Sample Collection and Analysis:

- Tissues, including the heart, were collected at various time points post-administration.
- Radioactivity in the tissues was quantified to determine the concentration of the drug and its metabolites.
- Microautoradiography was used to visualize the distribution of the compound within the cardiac tissue.

Experimental Workflow for a Typical Peptide Bioanalysis

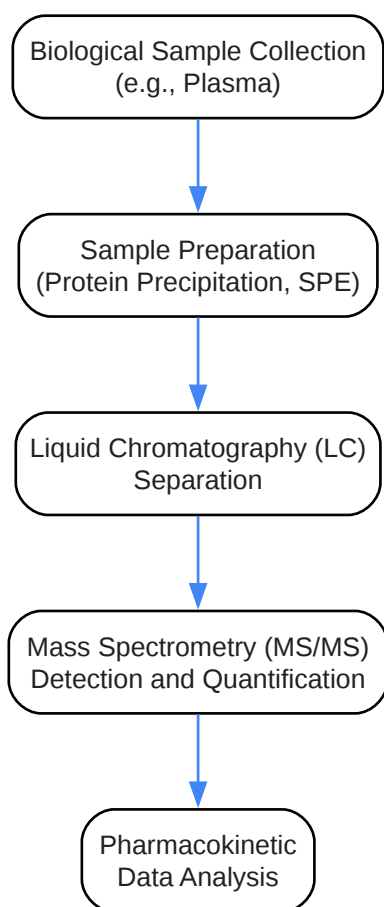


Figure 2: General Bioanalytical Workflow

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Caption: A typical workflow for quantifying peptide drugs in biological samples.

Conclusion

Delcasertib is a selective δ -PKC inhibitor with a well-defined mechanism of action aimed at preventing cardiac ischemia-reperfusion injury. Preclinical studies demonstrated its ability to be delivered to cardiac tissue. However, a large Phase IIb clinical trial (PROTECTION AMI) did not show a significant benefit in reducing myocardial infarct size in patients undergoing primary PCI for STEMI. While the clinical development for this indication has not progressed, the data generated from these studies provide valuable insights into the challenges of translating promising preclinical findings to clinical efficacy for this therapeutic target. Further research may explore alternative dosing strategies, patient populations, or therapeutic indications for δ -PKC inhibition.

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References

- 1. researchgate.net [researchgate.net]
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